molecular formula C78H129N3O20 B1264575 poecillastrin C

poecillastrin C

Cat. No.: B1264575
M. Wt: 1428.9 g/mol
InChI Key: HMIARJJWAVDOLU-HNLIAPJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

poecillastrin C is a natural product found in Poecillastra with data available.

Scientific Research Applications

Cytotoxic Properties

Poecillastrin C, alongside other variants like Poecillastrin D, has been identified as having potent cytotoxicity against various tumor cell lines. This discovery is significant in the context of developing potential anticancer therapies. Studies have focused on isolating these compounds from marine sponges, like Jaspis serpentina, and analyzing their structure and cytotoxic effects (Takemoto, Takekawa, Soest, Fusetani, & Matsunaga, 2007).

Structural Analysis and Revision

Research has been dedicated to revising the structural understanding of this compound. Through specific scientific methods like Marfey's analysis, the absolute configuration of the β-hydroxyaspartic acid residue in this compound was determined. This kind of detailed structural analysis is crucial for understanding the compound's biological activities and potential applications (Irie et al., 2017).

Isolation and Structural Elucidation

The isolation and structural assignment of this compound from marine sponges is a significant area of research. Using advanced spectroscopic methods, researchers have been able to determine the structures of these macrolide lactams, which are promising in the field of drug discovery due to their cytotoxic activity against tumor cell lines (Takada et al., 2007).

Development of Novel Antitumor Agents

The discovery and analysis of this compound have implications for the development of new antitumor agents. Its isolation from deep-water marine sponges and subsequent structural elucidation using high-field NMR and cryogenic probe technologies demonstrate the potential of marine-derived compounds in cancer research (Rashid et al., 2002).

Investigation in Marine Sponges

Research into the chemical diversity of marine sponges has revealed the presence of this compound among other compounds. This highlights the rich potential of marine organisms as sources of novel bioactive compounds, particularly in the context of drug discovery and development (Afoullouss et al., 2022).

Properties

Molecular Formula

C78H129N3O20

Molecular Weight

1428.9 g/mol

IUPAC Name

2-hydroxy-2-[(3E,5E,9E,11E,22E,26E)-20,24,28,30-tetrahydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-2-methoxy-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-15-yl]acetic acid

InChI

InChI=1S/C78H129N3O20/c1-42(2)36-57(79-64(87)34-35-78(17,18)74(94)54(15)67(88)43(3)4)71(92)50(11)40-48(9)69(90)46(7)31-33-59(84)53(14)75(95)81-65(55(16)82)73-52(13)58(83)32-30-45(6)68(89)47(8)39-49(10)70(91)51(12)60(85)41-56-37-44(5)38-62(100-56)61(99-19)28-26-24-22-20-21-23-25-27-29-63(86)80-66(77(98)101-73)72(93)76(96)97/h22-30,34-35,39-40,42-44,46-47,50-62,65-73,82-85,88-93H,20-21,31-33,36-38,41H2,1-19H3,(H,79,87)(H,80,86)(H,81,95)(H,96,97)/b24-22+,25-23+,28-26+,29-27+,35-34+,45-30+,48-40+,49-39+

InChI Key

HMIARJJWAVDOLU-HNLIAPJFSA-N

Isomeric SMILES

CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(C(C(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C)O)/C)O)C)/C)O)C)O

Canonical SMILES

CC1CC2CC(C(C(C(=CC(C(C(=CCC(C(C(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C)O)C)O)C)C)O)C)O

Synonyms

poecillastrin C

Origin of Product

United States

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